4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile
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Overview
Description
4-{[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]METHYL}BENZONITRILE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dihydro-dioxino ring, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]METHYL}BENZONITRILE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the trifluoromethyl group and the formation of the dihydro-dioxino ring. The final step involves the attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]METHYL}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]METHYL}BENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets within cells. The trifluoromethyl group and benzimidazole moiety play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
Uniqueness
4-{[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]METHYL}BENZONITRILE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12F3N3O2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H12F3N3O2/c19-18(20,21)17-23-13-7-15-16(26-6-5-25-15)8-14(13)24(17)10-12-3-1-11(9-22)2-4-12/h1-4,7-8H,5-6,10H2 |
InChI Key |
OPRTZPSNJSRUST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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